molecular formula C20H29N5O B6111850 2,2-dimethyl-N-[2-[1-[(6-methylpyridin-2-yl)methyl]piperidin-4-yl]pyrazol-3-yl]propanamide

2,2-dimethyl-N-[2-[1-[(6-methylpyridin-2-yl)methyl]piperidin-4-yl]pyrazol-3-yl]propanamide

Cat. No.: B6111850
M. Wt: 355.5 g/mol
InChI Key: SXGBNUKMPJCKKE-UHFFFAOYSA-N
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Description

2,2-dimethyl-N-[2-[1-[(6-methylpyridin-2-yl)methyl]piperidin-4-yl]pyrazol-3-yl]propanamide is a complex organic compound with a unique structure that includes a pyrazole ring, a piperidine ring, and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-dimethyl-N-[2-[1-[(6-methylpyridin-2-yl)methyl]piperidin-4-yl]pyrazol-3-yl]propanamide typically involves multiple steps, including the formation of the pyrazole ring, the piperidine ring, and the pyridine ring. Common synthetic routes may involve:

    Formation of the Pyrazole Ring: This can be achieved through the condensation of hydrazine with a 1,3-diketone under acidic conditions.

    Formation of the Piperidine Ring: This can be synthesized via the reduction of pyridine derivatives using hydrogenation or other reducing agents.

    Formation of the Pyridine Ring: This can be synthesized through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of β-ketoesters with ammonia and aldehydes.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2,2-dimethyl-N-[2-[1-[(6-methylpyridin-2-yl)methyl]piperidin-4-yl]pyrazol-3-yl]propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Common solvents include ethanol, methanol, and dichloromethane.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

2,2-dimethyl-N-[2-[1-[(6-methylpyridin-2-yl)methyl]piperidin-4-yl]pyrazol-3-yl]propanamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,2-dimethyl-N-[2-[1-[(6-methylpyridin-2-yl)methyl]piperidin-4-yl]pyrazol-3-yl]propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2-dimethyl-N-[2-[1-[(6-methylpyridin-2-yl)methyl]piperidin-4-yl]pyrazol-3-yl]propanamide is unique due to its specific combination of functional groups and rings, which confer distinct chemical and biological properties

Properties

IUPAC Name

2,2-dimethyl-N-[2-[1-[(6-methylpyridin-2-yl)methyl]piperidin-4-yl]pyrazol-3-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H29N5O/c1-15-6-5-7-16(22-15)14-24-12-9-17(10-13-24)25-18(8-11-21-25)23-19(26)20(2,3)4/h5-8,11,17H,9-10,12-14H2,1-4H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXGBNUKMPJCKKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)CN2CCC(CC2)N3C(=CC=N3)NC(=O)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H29N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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